molecular formula C17H14ClN3O B12173634 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12173634
M. Wt: 311.8 g/mol
InChI Key: JLIMZHMPFCGICM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound belonging to the class of benzimidazoles Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-cyclopropyl-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a cyclopropyl group on the benzimidazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C17H14ClN3O/c18-13-4-2-1-3-12(13)17(22)19-11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)(H,20,21)

InChI Key

JLIMZHMPFCGICM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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